

Technical Guide to Tenoxicam-d4: Certificate of Analysis Parameters

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Compound of Interest

Compound Name: Tenoxicam-d4

Cat. No.: B590001

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the typical parameters found on a Certificate of Analysis (CoA) for **Tenoxicam-d4**. It is designed to assist researchers, scientists, and drug development professionals in understanding the quality attributes and analytical methodologies associated with this stable isotope-labeled internal standard.

Core Quality Parameters of Tenoxicam-d4

A Certificate of Analysis for **Tenoxicam-d4** provides critical data on its identity, purity, and quality. The following table summarizes the key quantitative parameters and their typical acceptance criteria.

Parameter	Typical Method	Acceptance Criteria	Significance
Appearance	Visual Inspection	White to Off-White Solid	Confirms the physical state and absence of visible contaminants.
Chemical Identity	^1H NMR, ^{13}C NMR, Mass Spectrometry	Conforms to the structure of 4-hydroxy-2-methyl-N-(pyridin-2-yl-d4)-2H-thieno[2,3-e][1][2]thiazine-3-carboxamide 1,1-dioxide	Verifies the correct molecular structure.
Purity (by HPLC)	High-Performance Liquid Chromatography (HPLC)	$\geq 98\%$	Quantifies the percentage of the desired compound, indicating the presence of any impurities.
Isotopic Purity	Mass Spectrometry	$\geq 99\%$ Deuterium Incorporation	Determines the percentage of molecules that are correctly labeled with deuterium, which is critical for its function as an internal standard.
Molecular Formula	-	$\text{C}_{13}\text{H}_7\text{D}_4\text{N}_3\text{O}_4\text{S}_2$	Defines the elemental composition of the molecule. [3]
Molecular Weight	-	341.40 g/mol	Provides the mass of one mole of the substance. [3]

CAS Number	-	1329834-60-7	A unique identifier for this specific chemical substance.[3][4]
Solubility	Visual Inspection	Soluble in DMSO, DMF	Indicates appropriate solvents for preparing solutions for experimental use.
Residual Solvents	Gas Chromatography (GC)	Conforms to ICH Q3C limits	Ensures that residual solvents from the manufacturing process are below levels that could interfere with experiments or pose a safety risk.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of **Tenoxicam-d4**. Below are representative protocols for key analytical tests.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is used to separate, identify, and quantify each component in a mixture.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
- Mobile Phase: A gradient mixture of acetonitrile and water (containing 0.1% formic acid).
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 379 nm.

- Injection Volume: 10 μ L.
- Procedure: A solution of **Tenoxicam-d4** is prepared in a suitable diluent (e.g., acetonitrile) and injected into the HPLC system. The retention time and peak area of the main component are compared to a reference standard to determine its purity.

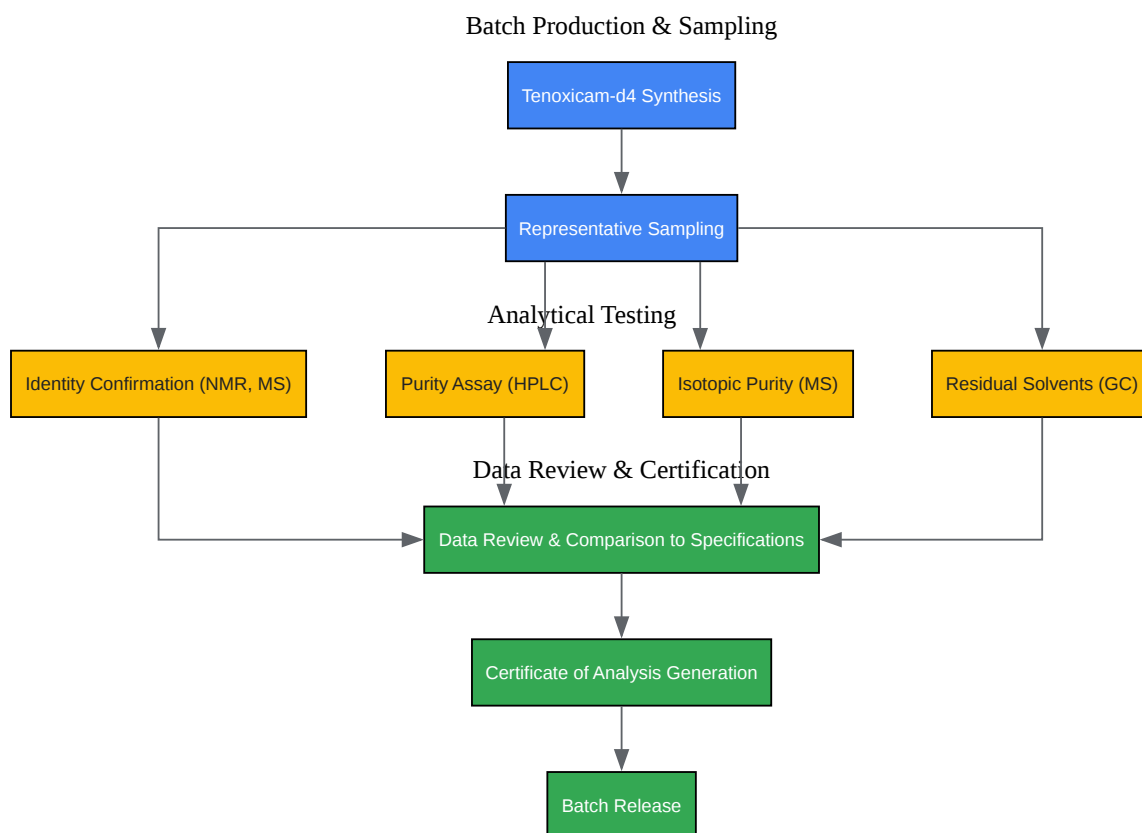
Isotopic Purity Assessment by Mass Spectrometry

Mass spectrometry is employed to determine the isotopic enrichment of the deuterated compound.

- Instrumentation: A high-resolution mass spectrometer (e.g., LC-MS/MS).
- Ionization Source: Electrospray Ionization (ESI) in positive mode.
- Sample Preparation: The sample is diluted in an appropriate solvent and infused into the mass spectrometer.
- Data Analysis: The mass spectrum is analyzed to determine the relative intensities of the ions corresponding to the deuterated (d4) and non-deuterated (d0) forms of Tenoxicam. The isotopic purity is calculated as the percentage of the d4 isotopologue relative to the sum of all relevant isotopologues.^[5]

Visualizing the Certificate of Analysis Workflow

The following diagram illustrates the logical workflow of the analysis and certification process for a batch of **Tenoxicam-d4**.



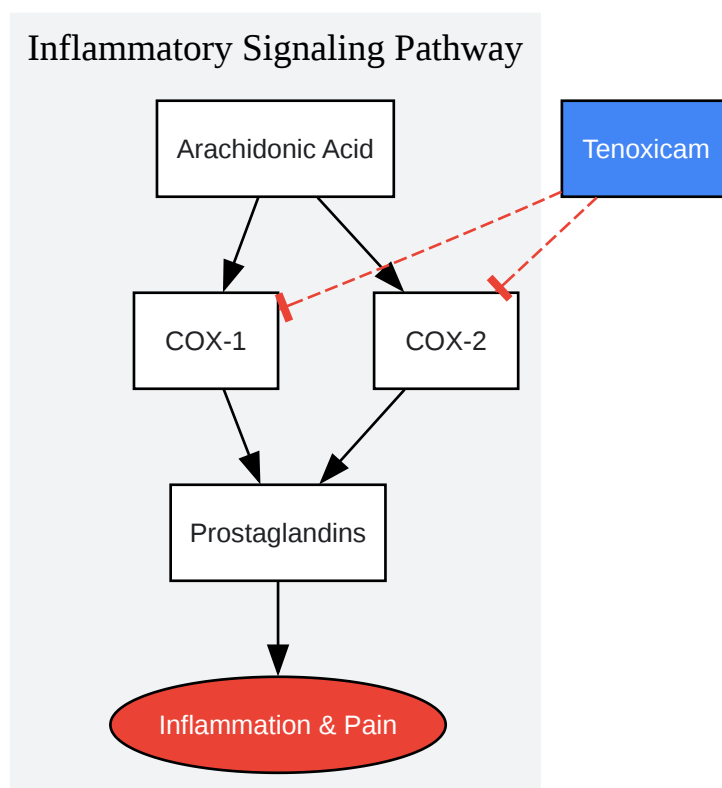
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Caption: Logical workflow for **Tenoxicam-d4** Certificate of Analysis generation.

Mechanism of Action: Tenoxicam's Signaling Pathway

Tenoxicam is a non-steroidal anti-inflammatory drug (NSAID) that primarily functions by inhibiting cyclooxygenase (COX) enzymes.^{[1][6]} This inhibition blocks the conversion of

arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[2][7]



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Caption: Tenoxicam's inhibitory effect on the COX signaling pathway.

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